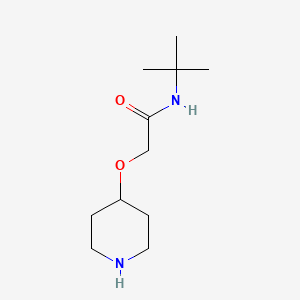

N-tert-butyl-2-(4-piperidinyloxy)acetamide

Description

Historical Context and Discovery

The historical development of N-tert-butyl-2-(4-piperidinyloxy)acetamide reflects broader trends in pharmaceutical and synthetic organic chemistry research during the late twentieth and early twenty-first centuries. While specific discovery dates and original synthetic reports for this particular compound are not extensively documented in available literature, its development can be contextualized within the systematic exploration of piperidine derivatives that gained momentum following advances in heterocyclic chemistry. The compound belongs to a family of acetamide derivatives that emerged from investigations into nitrogen-containing scaffolds, particularly those incorporating piperidine ring systems known for their biological activity and synthetic versatility.

The synthesis methodologies employed for this compound typically involve multi-step processes beginning with commercially available piperidine derivatives. Historical synthetic approaches have utilized nucleophilic substitution reactions where piperidine serves as the foundational structure, followed by selective functionalization to introduce the acetamide moiety. The development of reliable synthetic routes for this compound has been facilitated by advances in acylation chemistry, particularly methods involving N-acylation reagents that demonstrate high selectivity for primary amines over secondary amines and alcohols. These methodological improvements have enabled researchers to access this compound with sufficient purity and yield for systematic investigation of its properties and potential applications.

Significance in Chemical Research

This compound holds considerable significance in contemporary chemical research due to its multifaceted structural characteristics that enable diverse chemical transformations and biological interactions. The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecular architectures that require precise functional group placement and stereochemical control. Its significance extends beyond synthetic utility to encompass its role as a model compound for understanding structure-activity relationships in piperidine-containing molecules, which represent a crucial class of compounds in medicinal chemistry research.

The research significance of this compound is further enhanced by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution processes. These transformation capabilities make it a valuable starting material for the synthesis of diverse chemical libraries, enabling researchers to explore systematic structural modifications and their effects on molecular properties. The compound's stability under standard laboratory conditions, combined with its accessibility through established synthetic routes, has contributed to its adoption as a reference compound in comparative studies examining the effects of structural variations on chemical and biological activity.

Additionally, this compound has demonstrated utility in mechanistic studies investigating the behavior of acetamide derivatives under various reaction conditions. Its well-defined structure and predictable reactivity patterns make it an excellent probe molecule for elucidating reaction mechanisms and developing new synthetic methodologies. The compound's significance is also reflected in its appearance in patent literature related to chemical processes and pharmaceutical applications, indicating its recognized value in industrial research and development contexts.

Position in Organic Chemistry Classification Systems

Within established organic chemistry classification systems, this compound occupies a well-defined position as a substituted acetamide derivative incorporating heterocyclic functionality. The compound belongs primarily to the amide functional group class, specifically categorized as a tertiary amide due to the presence of the tert-butyl substituent on the nitrogen atom. This classification places it within the broader category of carboxylic acid derivatives, which are fundamental to organic chemistry due to their widespread occurrence and synthetic utility.

| Classification Category | Specific Designation | Structural Feature |

|---|---|---|

| Functional Group | Tertiary Amide | N-tert-butyl acetamide |

| Heterocyclic Component | Piperidine Derivative | 4-piperidinyloxy substituent |

| Structural Class | Substituted Acetamide | Acetamide backbone with ether linkage |

| Chemical Family | Nitrogen Heterocycles | Piperidine and amide nitrogen atoms |

From a heterocyclic chemistry perspective, the compound is classified as a piperidine derivative, specifically featuring substitution at the 4-position of the piperidine ring. This positioning is significant because 4-substituted piperidines often exhibit different conformational preferences and biological activities compared to their 2- or 3-substituted counterparts. The ether linkage connecting the piperidine ring to the acetamide portion places this compound within the broader category of ether-containing molecules, adding another layer to its structural classification.

The compound's position in pharmaceutical classification systems reflects its potential as a bioactive molecule, though it is primarily recognized as a research compound rather than an established therapeutic agent. Within chemical database systems, this compound is catalogued under multiple classification schemes, including those based on molecular structure, functional groups, and potential biological activity. This multi-faceted classification reflects the compound's versatility and the diverse research contexts in which it finds application.

Current Research Status and Trends

Contemporary research involving this compound reflects several emerging trends in organic chemistry and chemical biology, particularly those focused on developing new synthetic methodologies and exploring structure-activity relationships in bioactive molecules. Current research efforts have emphasized the compound's utility as a synthetic intermediate, with particular attention to its role in accessing more complex molecular architectures through systematic functionalization strategies. These investigations have revealed the compound's compatibility with a wide range of reaction conditions and its stability under various synthetic transformations.

Recent research trends have highlighted the compound's potential applications in medicinal chemistry research, where it serves as a scaffold for developing new chemical entities with enhanced properties. Studies have focused on systematic structural modifications, including variations in the piperidine ring substitution pattern and modifications to the acetamide portion, to understand how these changes affect molecular properties and biological activity. This systematic approach has generated valuable structure-activity relationship data that informs the design of related compounds with improved characteristics.

Current synthetic research has also explored the compound's behavior under various catalytic conditions, particularly in the context of developing more efficient and environmentally sustainable synthetic routes. These investigations have contributed to broader efforts in green chemistry, where researchers seek to minimize waste and reduce the environmental impact of chemical synthesis. The compound's well-characterized properties and established synthetic accessibility make it an ideal candidate for testing new catalytic methodologies and reaction conditions.

| Research Focus Area | Current Applications | Future Directions |

|---|---|---|

| Synthetic Methodology | Intermediate in multi-step synthesis | Development of one-pot synthetic routes |

| Structure-Activity Studies | Systematic modification investigations | Computational modeling and prediction |

| Catalytic Chemistry | Testing ground for new catalysts | Asymmetric synthesis applications |

| Green Chemistry | Sustainable synthesis development | Renewable feedstock utilization |

The current research landscape also encompasses computational studies aimed at understanding the compound's conformational preferences and electronic properties. These theoretical investigations complement experimental work and provide insights that guide future synthetic efforts and molecular design strategies. Advanced computational methods, including density functional theory calculations and molecular dynamics simulations, have been employed to predict the compound's behavior under various conditions and to optimize synthetic approaches for related molecules.

Structure

2D Structure

Properties

IUPAC Name |

N-tert-butyl-2-piperidin-4-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)13-10(14)8-15-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZIFIHCXVTZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)COC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801225306 | |

| Record name | N-(1,1-Dimethylethyl)-2-(4-piperidinyloxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-67-2 | |

| Record name | N-(1,1-Dimethylethyl)-2-(4-piperidinyloxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912761-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylethyl)-2-(4-piperidinyloxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Piperidine

The initial step involves Boc protection of 4-piperidinol or 4-piperidine derivatives to yield 1-tert-butoxycarbonyl-4-piperidinyloxy intermediates. This is typically achieved by reacting 4-piperidine carboxylic acid or its derivatives with di-tert-butyl dicarbonate in an alkaline aqueous-organic medium.

- Reaction conditions: The reaction is carried out in tetrahydrofuran (THF) with sodium hydroxide or sodium carbonate as the base at temperatures ranging from 0 to 30 °C.

- Molar ratios: Optimal molar ratio of piperidine carboxylic acid to di-tert-butyl dicarbonate is approximately 1:1.1 to ensure complete protection.

- Purification: The reaction mixture is quenched with aqueous potassium carbonate, followed by extraction with ethyl acetate and concentration under reduced pressure. The crude product is purified by crystallization from n-heptane or similar solvents.

Formation of the Oxyacetamide Moiety

The oxyacetamide linkage is introduced by reacting the Boc-protected piperidine intermediate with suitable acetamide derivatives or through nucleophilic substitution using haloacetamides.

- Typical reagents: Haloacetamides such as chloroacetamide or bromoacetamide derivatives can be employed.

- Catalysts and solvents: Organic bases like triethylamine or potassium carbonate are used in solvents such as dichloromethane (DCM) or THF.

- Reaction conditions: The reaction is generally conducted at ambient to moderate temperatures (25–70 °C) for several hours to ensure complete substitution.

Purification and Crystallization

Post-reaction, the mixture undergoes aqueous workup and organic extraction. The crude product is purified by recrystallization from solvents like n-heptane or ethyl acetate to achieve high purity (>99% by HPLC) and chiral integrity.

| Step | Reactants/Intermediates | Conditions | Product | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | 4-piperidine carboxylic acid + Di-tert-butyl dicarbonate | THF, NaOH, 0-30 °C, 12–24 h | 1-tert-butoxycarbonyl-4-piperidine carboxylic acid | 85–90 | >98% |

| 2 | Boc-protected intermediate + Haloacetamide + Base | DCM or THF, Triethylamine, 25–70 °C, 6–24 h | N-tert-butyl-2-(4-piperidinyloxy)acetamide | 75–85 | >99% |

| 3 | Crude product purification | Recrystallization from n-heptane or ethyl acetate | Purified target compound | — | >99.5% |

- The use of N,O-dimethylhydroxylamine hydrochloride as an intermediate in related piperidine derivatives synthesis has been reported to improve yields and reduce steps, suggesting potential adaptation for oxyacetamide formation.

- Borane dimethylsulfide has been employed successfully for selective reductions in related synthetic pathways, indicating possible utility in refining intermediate steps.

- Reaction quenching with aqueous potassium carbonate at low temperatures (0–5 °C) followed by controlled temperature elevation enhances product isolation and purity.

- Crystallization parameters such as solvent choice, temperature gradient, and stirring time critically affect the final compound's purity and yield.

- Scale-up involves careful optimization of reaction concentration, temperature control, and solvent recovery to maintain yield and purity.

- Safety protocols for handling tert-butyl dicarbonate and organic solvents are essential due to their volatility and reactivity.

- Continuous monitoring of reaction progress by HPLC and chiral purity assays ensures batch consistency.

The preparation of this compound is well-established through Boc protection of 4-piperidine derivatives followed by oxyacetamide formation via nucleophilic substitution. The process benefits from optimized reaction conditions, including controlled temperature, base selection, and solvent systems, culminating in high-purity crystalline products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(4-piperidinyloxy)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of N-tert-butyl-2-(4-piperidinyloxy)acetic acid.

Reduction: Formation of N-tert-butyl-2-(4-piperidinyloxy)ethanol.

Substitution: Formation of N-tert-butyl-2-(4-azidopiperidinyloxy)acetamide.

Scientific Research Applications

Medicinal Chemistry

N-tert-butyl-2-(4-piperidinyloxy)acetamide has been investigated for its potential therapeutic applications. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.

- Antioxidant Properties : Research indicates that derivatives of this compound exhibit significant antioxidant activity. It can trap free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .

- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from damage caused by oxidative stress. For instance, in vitro models have demonstrated that it reduces cell death and promotes cell survival under oxidative conditions .

Neuropharmacology

The neuroprotective properties of this compound extend to its potential use in treating neurodegenerative diseases.

- Mechanism of Action : The compound acts by modulating the redox state within cells and enhancing the cellular defense mechanisms against oxidative damage. This modulation is critical in conditions such as Alzheimer's disease and Parkinson's disease .

- Case Studies : In experimental models, administration of this compound has resulted in improved outcomes in terms of neuronal survival and function following exposure to neurotoxic agents .

Biochemical Research

This compound is utilized as a biochemical tool in various research applications.

- Proteomics Research : The compound is used in proteomics to study protein interactions and modifications. Its ability to selectively modify amino acids makes it valuable for understanding protein function and dynamics .

- Spin-Trapping Agent : It serves as a spin-trapping agent in electron paramagnetic resonance (EPR) studies, allowing researchers to investigate radical species generated during biochemical reactions. This application is crucial for understanding oxidative stress mechanisms at the molecular level .

Comparative Analysis of Related Compounds

To better understand the applications of this compound, a comparative analysis with similar compounds is beneficial.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(4-piperidinyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes critical structural differences and properties of N-tert-butyl-2-(4-piperidinyloxy)acetamide and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituents/Modifications | Melting Point (°C) | Rf Value (Solvent System) | Reference |

|---|---|---|---|---|---|---|

| This compound | C11H20N2O2 | 212.29 | Piperidinyloxy, tert-butyl | N/A | N/A | [17] |

| N-Methyl-2-(4-piperidinyloxy)acetamide | C8H16N2O2 | 172.23 | Piperidinyloxy, methyl | N/A | N/A | [17] |

| 5d: N-tert-butyl-2-(4-(dimethylamino)phenyl)-2-(N-methylacetamido)acetamide | C25H30N2O2 | 390.52 | Dimethylamino phenyl, N-methylacetamido | 155 | 0.10 (n-hexane/ethyl acetate 1:1) | [2] |

| 5h: N-tert-butyl-2-(N-(4-(dimethylamino)benzyl)acetamido)-2-(1-naphthyl)acetamide | C32H37N3O2 | 495.66 | Naphthyl, dimethylamino benzyl | 179 | 0.50 (n-hexane/ethyl acetate 1:1) | [4] |

| Compound IV-22 (N-tert-butyl-2-(4-chlorophenyl)-2-(N-propylacetamido)hept-4-ynamide) | C22H31ClN2O2 | 390.21 | Chlorophenyl, propylacetamido, alkyne | N/A (oil) | 0.44 (Et2O:PE = 5:5) | [12] |

| N-tert-butyl-2-(2-chlorophenyl)acetamide | C12H16ClNO | 225.72 | Chlorophenyl | N/A | N/A | [20] |

Key Observations :

- Substituent Impact : Bulky groups (e.g., naphthyl in 5h) increase molecular weight and melting points compared to simpler analogs like N-tert-butyl-2-(2-chlorophenyl)acetamide .

- Polarity: Lower Rf values (e.g., 0.10 for 5d) indicate higher polarity due to hydrophilic substituents like dimethylamino groups, while hydrophobic groups (e.g., naphthyl in 5h) yield higher Rf values .

- Physical State : Alkyne-containing derivatives (e.g., IV-22) are reported as oils, likely due to reduced crystallinity .

Biological Activity

N-tert-butyl-2-(4-piperidinyloxy)acetamide is a compound of significant interest in biochemical research and medicinal chemistry. This article examines its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Synthesis

This compound is characterized by its piperidine moiety, which contributes to its interaction with biological targets. The synthesis typically involves the reaction of tert-butylamine with 2-(4-piperidinyloxy)acetyl chloride under controlled conditions, often utilizing dichloromethane as a solvent to maintain low temperatures for optimal yield and purity.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformations, leading to changes in cellular pathways and physiological responses .

Key Biological Targets

- Enzymes : Potential as a biochemical probe to study enzyme mechanisms.

- Receptors : Interaction with histamine H3 receptors has been noted, indicating possible roles in neurological functions .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities, including:

- Inhibition of Rho Kinase : This compound has been identified as a Rho kinase inhibitor, which is beneficial in treating conditions such as hypertension, vascular disorders, and certain cancers due to its smooth muscle relaxing effects .

- Neuroprotective Properties : Similar compounds have shown potential in neuroprotection, particularly against oxidative stress and neuroinflammation .

- Anticonvulsant Activity : In studies involving related compounds, significant anticonvulsant properties were observed, suggesting that this compound may also possess similar effects .

Research Findings and Case Studies

Several studies have evaluated the efficacy and safety profiles of this compound:

Q & A

Basic: What are the recommended synthetic routes for N-tert-butyl-2-(4-piperidinyloxy)acetamide?

Answer:

The synthesis of this compound can be inferred from analogous piperidine-acetamide derivatives. A common approach involves:

Core Structure Assembly : Reacting tert-butylamine with a piperidinyloxy intermediate (e.g., 4-piperidinyloxy acetic acid) under coupling conditions, using reagents like EDCI/HOBt for amide bond formation .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity.

Characterization : Confirmation via -NMR (e.g., tert-butyl singlet at δ 1.45 ppm), -NMR, and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Basic: How is the compound characterized to confirm structural integrity?

Answer:

Key analytical methods include:

- Spectroscopy :

- -NMR to identify protons on the tert-butyl group (sharp singlet) and piperidinyloxy moiety (multiplet at δ 3.0–3.5 ppm).

- -NMR to confirm carbonyl (δ ~170 ppm) and tertiary carbons (δ ~50–60 ppm) .

- Mass Spectrometry : HRMS to match the exact mass (e.g., calculated [M+H]+ for CHNO: 283.2017).

- Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure >98% purity .

Advanced: How to design pharmacokinetic studies for this compound in vivo?

Answer:

Radiolabeling : Use - or -isotopes for PET imaging, as demonstrated for related V1B receptor tracers (e.g., 11C-TASP699) to quantify brain penetration and receptor occupancy .

Biodistribution : Administer via intravenous injection in rodent models, followed by tissue sampling and LC-MS/MS analysis to measure plasma and organ concentrations.

Metabolite Profiling : Incubate with liver microsomes and identify metabolites via UPLC-QTOF-MS to assess metabolic stability .

Advanced: How to resolve contradictions in reported receptor binding affinities?

Answer:

Discrepancies in binding data (e.g., V1BR vs. off-target receptors) can arise from:

- Assay Conditions : Differences in cell lines (CHO vs. HEK293), buffer pH, or incubation times. Validate using standardized protocols (e.g., competition binding with -AVP).

- Orthogonal Assays : Combine radioligand binding with functional assays (e.g., cAMP inhibition) to distinguish allosteric vs. competitive mechanisms .

- Structural Analysis : Perform molecular docking using X-ray crystallography of the receptor-ligand complex to identify critical binding residues .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles.

- Waste Disposal : Collect organic waste in sealed containers for incineration by licensed facilities, adhering to EPA guidelines .

Advanced: How to optimize synthetic yield and scalability?

Answer:

Catalyst Screening : Test boron trifluoride etherate or boric acid in solvent-free conditions to enhance reaction efficiency, as shown in Ugi multicomponent reactions .

Solvent Selection : Replace dichloromethane with greener solvents (e.g., ethanol/water mixtures) to improve atom economy.

Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Basic: What are the physicochemical properties of this compound?

Answer:

| Property | Value/Description | Method/Source |

|---|---|---|

| Molecular Formula | CHNO | Computed via PubChem |

| Molecular Weight | 283.37 g/mol | HRMS |

| LogP (Partition Coefficient) | ~2.1 (predicted) | SwissADME Prediction |

| Solubility | Soluble in DMSO, methanol; insoluble in water | Experimental |

Advanced: How to validate target engagement in neurological models?

Answer:

Genetic Models : Use CRISPR-engineered V1BR knockout rodents to compare behavioral (e.g., anxiety tests) or biochemical outcomes (e.g., cortisol levels) with wild-type .

Imaging : Perform PET/MRI co-registration in non-human primates to correlate receptor occupancy with dose .

Biomarker Analysis : Measure downstream effectors (e.g., phosphorylated CREB) in brain tissue lysates post-administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.